Enantiomeric Excess in Biocatalytic Reduction of Acetophenone: (S)-Enantiomer Production with >99% ee
In the enantioselective bioreduction of acetophenone using Rhodotorula glutinis EBK-10, (S)-1-phenylethanol was obtained with complete conversion and >99% enantiomeric excess (ee), demonstrating the biocatalyst's high stereoselectivity for the (S)-enantiomer [1]. In contrast, the (R)-enantiomer was not produced under these conditions, highlighting the specific production advantage of the (S)-form via this biocatalytic route.
| Evidence Dimension | Enantiomeric Excess (ee) after Bioreduction |
|---|---|
| Target Compound Data | >99% ee (S)-1-phenylethanol |
| Comparator Or Baseline | R)-1-phenylethanol: Not detected (0% ee under these conditions) |
| Quantified Difference | >99% preference for (S)-enantiomer |
| Conditions | Rhodotorula glutinis EBK-10 whole-cell biocatalyst, acetophenone substrate, pH 6.5, 32°C, 200 rpm |
Why This Matters
This high enantioselectivity enables efficient, single-step production of enantiopure (S)-1-phenylethanol, reducing purification costs and waste compared to resolutions of racemic mixtures.
- [1] Zilbeyaz, K., Kurbanoglu, E. B., Kilic, H., & Duran, M. (2010). Highly enantiomeric reduction of acetophenone and its derivatives by locally isolated Rhodotorula glutinis. Chirality, 22(9), 849-854. View Source
